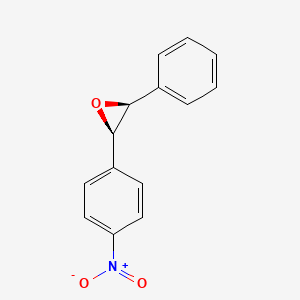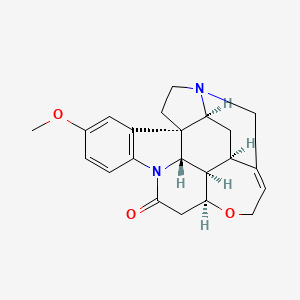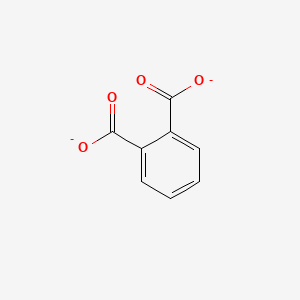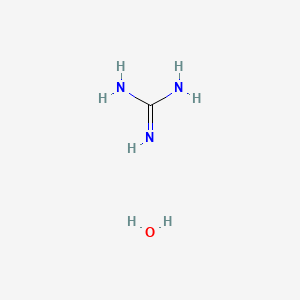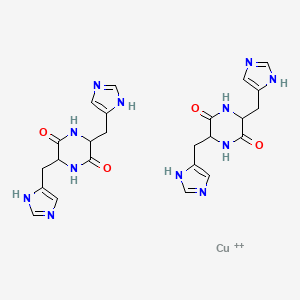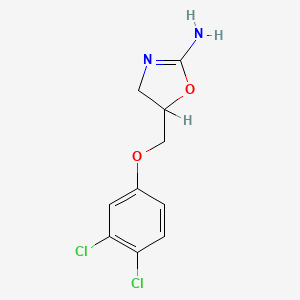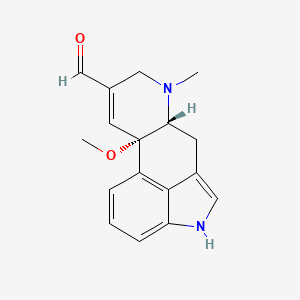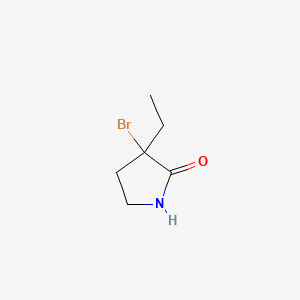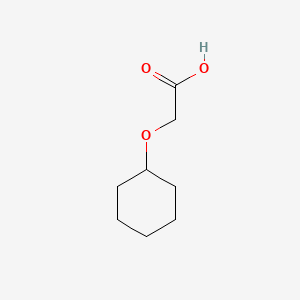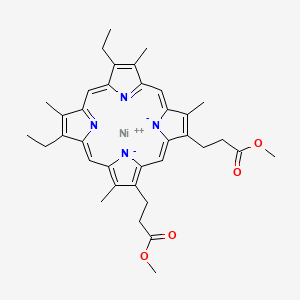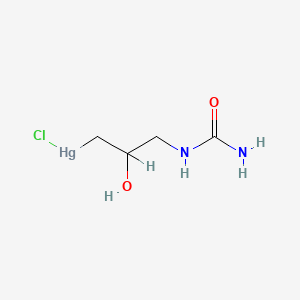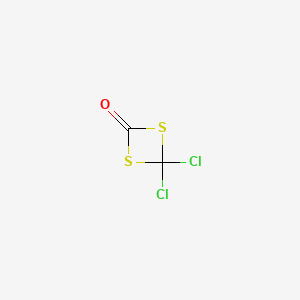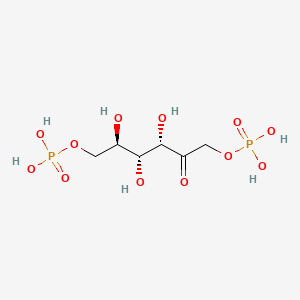
D-fructofuranose 1,6-bisphosphate
Übersicht
Beschreibung
D-fructofuranose 1,6-bisphosphate is the furanose form of D-fructose 1,6-bisphosphate . It is functionally related to a D-fructofuranose . It is a conjugate acid of a D-fructofuranose 1,6-bisphosphate .
Synthesis Analysis
D-fructose 1,6-bisphosphate is produced by the transfer of a phosphate from ATP to fructose 6-phosphate by the enzyme phosphofructokinase . Another reaction involving D-fructose 1,6-bisphosphate is its conversion to D-fructose 6-phosphate and phosphate .
Molecular Structure Analysis
The molecular formula of D-fructofuranose 1,6-bisphosphate is C6H14O12P2 . It has an average mass of 340.116 Da and a monoisotopic mass of 339.996063 Da . It has 4 defined stereocentres .
Chemical Reactions Analysis
In the glycolysis metabolic pathway, ATP and β-D-fructofuranose 6-phosphate react to form ADP and β-D-fructofuranose 1,6-bisphosphate . Another reaction involving D-fructose 1,6-bisphosphate is its conversion to D-fructose 6-phosphate and phosphate .
Physical And Chemical Properties Analysis
D-fructofuranose 1,6-bisphosphate has a density of 2.1±0.1 g/cm3 . Its boiling point is 722.6±70.0 °C at 760 mmHg . The vapour pressure is 0.0±5.3 mmHg at 25°C . The enthalpy of vaporization is 120.5±6.0 kJ/mol . The flash point is 390.8±35.7 °C .
Wissenschaftliche Forschungsanwendungen
Biochemistry: Allosteric Regulation of Enzymes
D-fructofuranose 1,6-bisphosphate: acts as an allosteric activator for several key enzymes in glycolysis. For instance, it enhances the activity of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . This activation is crucial for regulating the rate of glycolysis, ensuring efficient energy production within cells.
Medical Research: Organ Protection During Hypoxia
In medical research, D-fructose-1,6-diphosphate has been reported to offer protection to susceptible organs during hypoxic or ischemic conditions . Its role in maintaining ATP levels under low oxygen conditions makes it a potential therapeutic agent for conditions like stroke or heart attack.
Glycoproteomics: Enrichment of N-linked Glycopeptides
A novel application in proteomics involves the use of D-fructose-1,6-diphosphate functionalized materials for the enrichment of N-linked glycopeptides . This is particularly useful for mass spectrometry-based proteomics, where the selective extraction of glycopeptides is essential for studying protein glycosylation patterns.
Enzymology: Substrate for Enzyme Characterization
D-fructofuranose 1,6-bisphosphate: serves as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase . These enzymes play significant roles in the glycolytic pathway and gluconeogenesis, respectively.
Molecular Biology: Glycolysis Studies
In molecular biology, this compound is used to study glycolysis, as it is a key intermediate in the metabolic pathway. It is involved in the phosphorylation experiments that elucidate the transfer of phosphate groups during sugar metabolism .
Analytical Chemistry: Hydrophilic Interaction Chromatography (HILIC)
D-fructose-1,6-diphosphate: has been used to create dual-functionalized hydrophilic materials for HILIC, which is a method for separating compounds based on their hydrophilicity . This application is significant for the analysis of complex biological samples, such as serum, where selective extraction of specific molecules is required.
Pharmacology: Regulation of Adenine Nucleotides
In pharmacology, D-fructose-1,6-diphosphate is linked to the regulation of adenine nucleotides. It influences the activity of 6-phosphofructokinases (Pfks) , which catalyze one of the rate-limiting steps of glycolysis . This regulation is vital for controlling the flow of glucose through the metabolic pathway.
Wirkmechanismus
Target of Action
D-Fructofuranose 1,6-bisphosphate, also known as D-Fructose-1,6-diphosphate, primarily targets Pyruvate kinase PKLR in humans and Glycerol kinase in Escherichia coli .
Mode of Action
It is known to be involved in the regulation of several enzymes in glucose metabolism .
Biochemical Pathways
D-Fructofuranose 1,6-bisphosphate is a common metabolic sugar and a key intermediate in the glycolytic pathway . It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It also modulates the activity of phosphofructokinase-1 (PFK-1) , the rate-limiting step in glycolysis .
Pharmacokinetics
It is known that the compound is a metabolite produced by all living cells , suggesting that it is readily metabolized and utilized within the body.
Result of Action
The action of D-Fructofuranose 1,6-bisphosphate results in the production of ATP from anaerobic glycolysis . It also plays a role in the regulation of glucose metabolism, which can have wide-ranging effects on cellular energy production and utilization .
Action Environment
The action of D-Fructofuranose 1,6-bisphosphate is influenced by the cellular environment, particularly the availability of other metabolites and enzymes involved in the glycolytic pathway . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGYGVWRKECFJ-VRPWFDPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-fructofuranose 1,6-bisphosphate | |
CAS RN |
488-69-7 | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of D-fructose-1,6-diphosphate?
A1: D-fructose-1,6-diphosphate has a molecular formula of C6H14O12P2 and a molecular weight of 340.12 g/mol.
Q2: In what forms does D-fructose-1,6-diphosphate exist in aqueous solution?
A2: In aqueous solution, D-fructose-1,6-diphosphate exists as an equilibrium mixture of approximately 20% α-D-fructofuranose 1,6-bisphosphate, 80% β-D-fructofuranose 1,6-bisphosphate, and less than 1.5% of the open chain form. These anomeric forms interconvert spontaneously via the open chain tautomer. []
Q3: What is the stability of D-fructose-1,6-diphosphate in parenteral nutrition solutions?
A3: D-fructose-1,6-diphosphate exhibits good compatibility with components commonly used in parenteral nutrition solutions, such as calcium chloride. Compared to inorganic phosphates, its dicalcium salt precipitation is kinetically delayed and minimally affected by amino acid concentration, making it a safer choice for the simultaneous administration of high calcium and phosphate doses. []
Q4: What is the primary metabolic role of D-fructose-1,6-diphosphate?
A4: D-fructose-1,6-diphosphate is a key intermediate in glycolysis, the metabolic pathway that breaks down glucose to generate energy.
Q5: Which enzymes interact with D-fructose-1,6-diphosphate during glycolysis?
A5: D-fructose-1,6-diphosphate is the product of the enzyme D-fructose-6-phosphate kinase and the substrate for the enzyme aldolase in the glycolytic pathway. []
Q6: How does D-fructose-1,6-diphosphate regulate pyruvate kinase activity?
A6: D-fructose-1,6-diphosphate acts as an allosteric activator of pyruvate kinase, a crucial enzyme in glycolysis. This activation enhances the enzyme's affinity for its substrate, phosphoenolpyruvate, thereby increasing the rate of pyruvate production. [, ]
Q7: Can the inhibitory effect of apigenin on pyruvate kinase M2 be reversed by D-fructose-1,6-diphosphate?
A7: Interestingly, apigenin, a known anticancer agent, inhibits the tumor-specific pyruvate kinase M2. This inhibition is not reversed by D-fructose-1,6-diphosphate, suggesting that apigenin might act as a novel allosteric inhibitor of this enzyme. []
Q8: How does D-fructose-1,6-diphosphate influence the activity of fructose 1,6-diphosphatase?
A8: D-fructose-1,6-diphosphate competitively inhibits fructose 1,6-diphosphatase, an enzyme involved in gluconeogenesis (the synthesis of glucose). This inhibition helps regulate the balance between glycolysis and gluconeogenesis. []
Q9: How do phospholipids interact with fructose 1,6-diphosphatase, and how does this relate to D-fructose-1,6-diphosphate?
A9: Purification of fructose 1,6-diphosphatase often leads to activity loss at neutral pH. This is partly attributed to the removal of phospholipids, some of which act as activators. This suggests that maintaining a specific phospholipid environment might be important for optimal enzyme activity, potentially influencing its interaction with D-fructose-1,6-diphosphate. []
Q10: What are the potential applications of D-fructose-1,6-diphosphate in treating metabolic coma?
A10: Research suggests that D-fructose-1,6-diphosphate might be beneficial in the treatment of metabolic coma due to its potential to enhance cellular energy metabolism. This is particularly relevant in cases where restoring energy balance is crucial for neurological recovery. [, ]
Q11: How effective is D-fructose-1,6-diphosphate in correcting hypophosphatemia in patients undergoing surgery?
A11: Studies show that intravenous administration of D-fructose-1,6-diphosphate is effective in correcting hypophosphatemia (low blood phosphate levels), a common complication following surgery. [, ]
Q12: What are the potential benefits of D-fructose-1,6-diphosphate in treating patients with polytrauma and massive blood loss?
A12: In cases of polytrauma with significant blood loss, maintaining adequate oxygen transport is critical. D-fructose-1,6-diphosphate has been investigated for its potential to improve erythrocyte (red blood cell) function and enhance oxygen delivery to tissues, showing promise as a supportive treatment option. [, , ]
Q13: How does D-fructose-1,6-diphosphate compare to ceruloplasmin in treating thoracic trauma with polytrauma?
A13: Both D-fructose-1,6-diphosphate and ceruloplasmin have been investigated as potential adjunctive therapies for thoracic trauma in the context of polytrauma. While both substances target different aspects of the condition, ceruloplasmin, with its antioxidant properties, has demonstrated a more pronounced positive impact on respiratory function recovery, as evidenced by spirometry measurements on day 30 post-trauma. [, ]
Q14: What is the potential role of D-fructose-1,6-diphosphate in managing elderly patients with urgent surgical conditions?
A14: Elderly patients often present with underlying metabolic disorders and age-related muscle loss (sarcopenia). D-fructose-1,6-diphosphate, alongside levocarnitine, is being investigated for its potential to support energy metabolism and improve muscle function, potentially aiding in post-surgery recovery and reducing complications in this vulnerable population. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



